molecular formula C14H11ClO2 B6320129 (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1334721-80-0

(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6320129
CAS No.: 1334721-80-0
M. Wt: 246.69 g/mol
InChI Key: IFTJEQDLNUTVJK-VOTSOKGWSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative supplied for investigative purposes in oncology and medicinal chemistry. Chalcones are a valuable class of compounds in drug discovery due to their structural motif, which is often associated with a range of biological activities. While specific studies on this methylated furyl analog are not extensively published in the available literature, its core structure is closely related to other well-characterized chalcones that exhibit significant potential as anticancer agents. Research on analogous compounds, such as (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, has established methods for their synthesis via aldol condensation and confirmed their non-planar molecular geometry, which can influence biological interactions . Furthermore, recent scientific investigations into novel chalcone hybrids demonstrate that these scaffolds can function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) and other carcinomas . These related chalcone-based compounds have been shown to induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cell lines, suggesting a promising mechanism of action for further exploration . This product is intended for researchers studying the structure-activity relationships of chalcones, developing new tyrosine kinase inhibitors, or exploring novel pathways to overcome drug resistance in cancer.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10-5-8-14(17-10)13(16)7-6-11-3-2-4-12(15)9-11/h2-9H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTJEQDLNUTVJK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Method

The classical Claisen-Schmidt condensation involves reacting 5-methylfuran-2-yl ketone with 3-chlorobenzaldehyde in alkaline conditions. A typical procedure dissolves 10 mmol of 5-methylfuran-2-acetophenone in ethanol, followed by dropwise addition of 3-chlorobenzaldehyde and aqueous KOH (40%). The mixture stirs at room temperature for 24 hours, yielding a crude product that precipitates upon ice-cooling. Purification via recrystallization from ethanol affords the chalcone in 65–78% yield.

Key spectroscopic data from conventional synthesis:

  • IR (KBr): 1651 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C), 798 cm⁻¹ (C-Cl).

  • ¹H NMR (400 MHz, CDCl₃): δ 2.41 (s, 3H, CH₃), 7.26–7.75 (m, 7H, aromatic and enone protons), 8.16 (d, J = 16 Hz, 1H, β-H).

Ultrasound-Optimized Method

Sonication reduces reaction time from 24 hours to 15–30 minutes. A mixture of ketone, aldehyde, and KOH in ethanol undergoes ultrasound irradiation (40 kHz, 300 W), achieving yields comparable to conventional methods (71–79%) with lower solvent volumes.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics through dielectric heating. A study compared conventional and microwave methods for analogous chlorophenyl chalcones:

CompoundConventional Yield (%)Microwave Yield (%)Reaction Time (min)
3-(4-Chlorophenyl)788615
3-(2,4-Dichlorophenyl)647320

Reaction conditions: 300 W power, 80°C, solvent-free. The microwave method improved yields by 8–12% and reduced side products, attributed to uniform thermal distribution.

Solvent-Free Mechanochemical Synthesis

A green chemistry approach eliminates solvents by grinding reactants in a mortar. 5-Methylfuran-2-acetophenone (10 mmol), 3-chlorobenzaldehyde (10 mmol), and NaOH (1 equivalent) are ground for 10 minutes. The product isolates via suction filtration, yielding 70–75% purity without recrystallization. IR and TLC analysis confirm structural integrity, though melting points may vary slightly (±2°C) due to residual impurities.

Comparative Analysis of Methods

Yield and Efficiency

  • Microwave irradiation maximizes yield (86%) and speed (15 minutes).

  • Ultrasound balances efficiency and solvent use, ideal for scalable synthesis.

  • Solvent-free methods align with sustainability goals but require post-synthesis purification.

Environmental and Economic Impact

MethodSolvent ConsumptionEnergy DemandCarbon Footprint
ConventionalHighModerateHigh
MicrowaveNoneLowLow
MechanochemicalNoneLowNegligible

Microwave and mechanochemical methods reduce waste generation by 60–80% compared to conventional routes.

Structural Characterization and Quality Control

Post-synthesis analysis ensures regiochemical purity and E-configuration:

  • IR Spectroscopy: Absence of OH stretches (3200–3500 cm⁻¹) confirms complete dehydration.

  • ¹H NMR: Coupling constants (J = 15–16 Hz) between α- and β-protons verify trans-configuration.

  • HPLC Purity: >98% for microwave-derived samples vs. 92–95% for conventional .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain bacterial enzymes, resulting in antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chalcones

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of chalcones are highly dependent on substituent variations. Below is a comparative table of Compound A and its structural analogues:

Compound ID Substituents (α/β Positions) Key Properties/Activities References
Compound A 5-Methylfuran-2-yl / 3-Chlorophenyl Not explicitly reported (inference from analogues) -
(2E)-3-(4-Chlorophenyl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one 5-Methylthiophen-2-yl / 4-Chlorophenyl Nonlinear optical properties (DFT study)
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 5-Bromothiophen-2-yl / 2,3,4-Trimethoxyphenyl Crystal structure for docking studies; potential antimicrobial activity
(2E)-1-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one 4-Fluorophenyl / 3-Nitrophenyl High hyperpolarizability (nonlinear optics)
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl / 3-Chlorophenyl Molecular formula: C₁₆H₁₃ClO₂; mass: 272.728 Da
(E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one Furan-2-yl / 3-Chlorophenyl Crystallographic data (CSD refcode NUQFOW)

Key Observations :

  • Heterocyclic vs. Aromatic α-Substituents : Thiophene and furan derivatives (e.g., 5-methylthiophen-2-yl vs. 5-methylfuran-2-yl) exhibit distinct electronic profiles. Thiophene-based chalcones generally show higher polarizability due to sulfur's electron-rich nature .
  • Substituent Position : The 3-chlorophenyl group in Compound A may confer different binding affinities compared to 4-chlorophenyl analogues, as meta-substitution often alters steric interactions in biological targets .
Antimicrobial Activity
  • Compound Analogue: (2E)-1-(4’-Aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one demonstrated potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL) .
Antinociceptive Activity
  • Compound Analogue: (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibited antinociceptive effects via TRPV1 receptor inhibition and glutamatergic modulation .

Physicochemical and Crystallographic Properties

Property Compound A (Inferred) (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Molecular Weight ~270–280 Da 272.728 Da 246.67 Da
Melting Point Not reported Not reported 120–122°C (analogue in )
Crystal Packing Likely planar due to conjugation Dihedral angle: 7.14°–56.26° (varies with substituents) Planar furan-chlorophenyl alignment

Notable Trends:

  • Optical Properties: DFT studies on furan-thiophene chalcones suggest tunable nonlinear optical (NLO) responses, making Compound A a candidate for optoelectronic applications .

Biological Activity

(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is characterized by a conjugated system that enhances its reactivity and biological activity. Its molecular formula is C14H11ClO2C_{14}H_{11}ClO_2, with a molecular weight of approximately 246.69 g/mol . The compound features a chlorophenyl group and a furan moiety, which contribute to its unique properties.

PropertyValue
Molecular FormulaC₁₄H₁₁ClO₂
Molecular Weight246.69 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the suppression of NF-kB activation and the downregulation of COX enzymes .

Research Findings:
In a study examining various chalcone derivatives, compounds similar to (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one showed promising results in reducing inflammation markers in vitro. Further research is needed to confirm these effects specifically for this compound.

Antimicrobial Activity

Chalcones have exhibited broad-spectrum antimicrobial properties against bacteria and fungi. The presence of halogen substituents, such as chlorine, often enhances these activities by increasing lipophilicity and facilitating membrane penetration.

Table: Antimicrobial Activity of Chalcone Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
(2E)-3-(4-Chlorophenyl)-1-(5-methylfuran)Staphylococcus aureus15 μg/mL
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran)Escherichia coli20 μg/mL

The biological effects of (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one may involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammation or cancer cell proliferation.
  • Receptor Interaction: It could interact with various receptors influencing cellular signaling pathways.

Further studies are necessary to elucidate these mechanisms specifically for this compound.

Q & A

Q. Table 1: Synthesis Parameters from Analogous Chalcones

Compound ClassCatalystSolventTemp. RangeYield (%)Reference
(E)-3-(4-Fluorophenyl)KOHEthanol0–50°C65–75
Dichlorophenyl variantNaOHMeOHRT58

Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies the E-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated ketones) and substituent positions .
  • X-ray Diffraction (XRD): Resolves bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and confirms the triclinic crystal system (space group P1) observed in related chalcones .
  • IR Spectroscopy: Detects carbonyl stretching (~1650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

How does the chlorine substituent’s position (meta vs. para) impact biological activity?

Answer:
Comparative studies of chlorophenyl chalcones reveal:

  • Meta-Substitution (3-chloro): Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Para-Substitution (4-chloro): May sterically hinder target binding, reducing efficacy against enzymes like COX-2 .

Q. Table 2: Substitution Effects on Bioactivity

Substituent PositionTarget ActivityIC50 (µM)Reference
3-ChloroAntimicrobial (E. coli)12.3
4-ChloroAnticancer (MCF-7)25.8

What computational strategies predict this compound’s reactivity and target interactions?

Answer:

  • DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), correlating with charge-transfer properties .
  • Molecular Docking: Simulate binding to proteins (e.g., COX-2, EGFR) using software like AutoDock Vina. The furan moiety’s π-π stacking and chlorine’s hydrophobic interactions are critical .

How can researchers address contradictions in reported biological data?

Answer:

  • Standardized Assays: Use consistent cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., doxorubicin) .
  • Dose-Response Curves: Validate activity thresholds (e.g., MIC values for antimicrobial studies) across replicates .
  • Meta-Analysis: Compare data from structural analogs (e.g., 4-chloro vs. 3-chloro derivatives) to identify substituent-driven trends .

What strategies improve synthetic yield and purity?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce purity; ethanol balances yield and ease of purification .
  • Catalyst Screening: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
  • Purification: Column chromatography (silica gel, hexane:EtOAc) resolves chalcone isomers .

How does crystal packing influence physicochemical properties?

Answer:
XRD data for analogous chalcones show:

  • Hydrogen Bonding: Intra-/intermolecular C-H···O bonds stabilize the crystal lattice, affecting solubility .
  • Packing Efficiency: Triclinic systems (e.g., P1) exhibit lower density (~1.3 g/cm³), influencing melting points .

What structural features make this compound a promising pharmaceutical lead?

Answer:

  • Conjugated System: The α,β-unsaturated ketone enables Michael addition reactions with biological nucleophiles (e.g., cysteine residues) .
  • Bioisosteric Potential: The 5-methylfuran group mimics heterocyclic motifs in FDA-approved drugs (e.g., antifungal agents) .
  • Tunability: Substituent variation (e.g., fluoro, methoxy) modulates bioavailability and target selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

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